BenchChemオンラインストアへようこそ!

2-Amino-2-(2,6-difluorophenyl)acetic acid hydrochloride

DPP-IV inhibition glycinamide SAR type 2 diabetes targets

2-Amino-2-(2,6-difluorophenyl)acetic acid hydrochloride is a fluorinated, non-proteinogenic α-amino acid derivative supplied as the racemic hydrochloride salt (C₈H₈ClF₂NO₂, MW 223.60 g/mol). The compound features a 2,6-difluorophenyl substituent at the α-carbon of the glycine backbone, creating both a chiral centre and a sterically hindered, ortho-disubstituted aromatic ring system.

Molecular Formula C8H8ClF2NO2
Molecular Weight 223.60 g/mol
CAS No. 2411635-69-1
Cat. No. B6592764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(2,6-difluorophenyl)acetic acid hydrochloride
CAS2411635-69-1
Molecular FormulaC8H8ClF2NO2
Molecular Weight223.60 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C(C(=O)O)N)F.Cl
InChIInChI=1S/C8H7F2NO2.ClH/c9-4-2-1-3-5(10)6(4)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H
InChIKeyBPPHUYSXALJONZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2-(2,6-difluorophenyl)acetic acid hydrochloride (CAS 2411635-69-1): Procurement-Relevant Structural and Physicochemical Primer


2-Amino-2-(2,6-difluorophenyl)acetic acid hydrochloride is a fluorinated, non-proteinogenic α-amino acid derivative supplied as the racemic hydrochloride salt (C₈H₈ClF₂NO₂, MW 223.60 g/mol) [1]. The compound features a 2,6-difluorophenyl substituent at the α-carbon of the glycine backbone, creating both a chiral centre and a sterically hindered, ortho-disubstituted aromatic ring system [2]. This specific substitution pattern distinguishes it from other difluorophenylglycine regioisomers (2,4-; 2,5-; 3,4-difluoro) and from mono-fluorinated analogues, with direct consequences for molecular recognition, lipophilicity, and synthetic utility in medicinal chemistry programmes [3].

Why In-Class Fluorinated Phenylglycine Analogues Cannot Be Treated as Interchangeable: The 2,6-Difluoro Differentiation Evidence for CAS 2411635-69-1


Regioisomeric or mono-fluorinated phenylglycine analogues exhibit markedly divergent structure–activity relationships (SAR) when incorporated into bioactive scaffolds, as demonstrated by head-to-head DPP-IV inhibitor profiling where the 2,6-difluorophenyl moiety delivered an IC₅₀ of 1.51 µM vs. >30 µM for the 2-fluorophenyl congener [1]. The hydrochloride salt form further provides a solubility advantage over the free base, which is critical for aqueous-phase coupling reactions in peptide and small-molecule synthesis . These differences—arising from both the substitution pattern and the salt stoichiometry—mean that procurement decisions cannot rely on generic 'difluorophenylglycine' or 'fluorophenylglycine' specifications without risking substantial losses in synthetic yield, bioactivity, or downstream formulation performance.

Quantitative Differentiation Evidence: Why 2-Amino-2-(2,6-difluorophenyl)acetic acid hydrochloride (CAS 2411635-69-1) Outperforms Its Closest Comparators


2,6-Difluoro vs. 2-Fluoro and 2,4-Difluoro Substitution: DPP-IV Inhibitory Potency Head-to-Head

In a controlled glycinamide-based DPP-IV inhibitor series, the 2,6-difluorophenyl-substituted analogue (compound 12a) exhibited an IC₅₀ of 1.51 µM. The directly comparable 2-fluorophenyl analogue (12c) achieved only >30 µM (>44% inhibition at 30 µM), while the 2,4-difluorophenyl analogue (12e) showed an intermediate IC₅₀ of 2.33 µM [1]. This represents a ≥20-fold potency advantage for the 2,6-difluoro configuration over the mono-fluoro alternative and a 1.5-fold advantage over the 2,4-difluoro regioisomer within the identical core scaffold.

DPP-IV inhibition glycinamide SAR type 2 diabetes targets

Hydrochloride Salt vs. Free Base: Aqueous Solubility Enabling Direct On-Resin and Solution-Phase Chemistry

CAS 2411635-69-1 is supplied as the hydrochloride salt, which enhances aqueous solubility relative to the free base (CAS 244187-05-1). Vendor specifications indicate water solubility due to the hydrochloride form , while computed ESOL solubility for the free base is approximately 0.107 mol/L (23.9 mg/mL) . The hydrochloride form enables direct dissolution in aqueous reaction media without pre-activation or pH adjustment, a practical advantage for amide bond formation and peptide coupling protocols.

salt form solubility peptide coupling aqueous synthesis

Lipophilicity Tuning: 2,6-Difluoro LogP Advantage Over 3,4-Difluoro Regioisomer

The 2,6-difluorophenyl substitution produces a computed XLogP3 of -0.7 for the hydrochloride salt , significantly lower than the LogP of 1.75 reported for the 3,4-difluorophenylglycine regioisomer . This ~2.5 log unit difference translates to approximately 300-fold lower theoretical octanol-water partitioning for the 2,6-isomer, which is favourable for compounds where excessive lipophilicity drives off-target binding, CYP inhibition, or poor oral absorption.

lipophilicity blood-brain barrier CNS drug design

Verified Purity and Analytical Characterisation Supporting Reproducible Scale-Up

Multiple established vendors supply CAS 2411635-69-1 at standard purity ≥95% (HPLC) with batch-specific certificates of analysis including NMR, HPLC, and GC data . This level of characterisation is not uniformly available across all difluorophenylglycine regioisomers; for example, several 2,5- and 3,4-difluoro analogues are listed without publicly accessible COA documentation .

purity COA batch-to-batch consistency

Predicted in Silico ADME Profile: Low CYP Inhibition and High GI Absorption Favour Oral Project Applications

The SwissADME-derived in silico profile for CAS 2411635-69-1 predicts high gastrointestinal absorption, blood-brain barrier permeability, and no inhibition of major CYP isoforms (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4) . This is broadly consistent with the compound's low molecular weight (223.6 g/mol) and moderate lipophilicity (consensus LogP 0.56), and contrasts with bulkier, more lipophilic phenylglycine derivatives that frequently trigger CYP flags in silico [1].

ADME prediction CYP inhibition oral bioavailability

High-Impact Application Scenarios for 2-Amino-2-(2,6-difluorophenyl)acetic acid hydrochloride (CAS 2411635-69-1)


DPP-IV/DPP-4 Inhibitor Lead Optimisation and SAR Expansion

The 2,6-difluorophenylglycine amide scaffold has demonstrated DPP-IV IC₅₀ values of 1.51 µM, outperforming 2-fluoro (>30 µM) and 2,4-difluoro (2.33 µM) analogues by substantial margins . Medicinal chemistry teams pursuing next-generation DPP-IV or DPP-4 inhibitors for type 2 diabetes can directly utilise this hydrochloride salt as a starting building block, with the pre-ionised form enabling rapid amide coupling to diverse heterocyclic amines.

CNS-Penetrant Probe Synthesis Leveraging Favourable LogP and BBB Permeability

With a computed XLogP3 of -0.7 and predicted BBB permeability (BOILED-Egg model), this building block is suited for synthesising CNS-targeted chemical probes . The ~2.5 log unit lower lipophilicity versus the 3,4-difluoro regioisomer (LogP 1.75) helps maintain CNS drug-like property space . The hydrochloride salt's water solubility facilitates direct use in aqueous-phase bioconjugation or radiolabelling protocols without organic co-solvents.

Fluorinated Peptide and Peptidomimetic Synthesis Requiring Ortho-Substituted Aryl Glycine Residues

The steric bulk of the 2,6-difluoro substitution provides unique conformational constraints when incorporated into peptide backbones, differentiating it from 2-, 3-, or 4-monofluoro analogues. The hydrochloride salt form eliminates a neutralisation step prior to Fmoc-protection or direct on-resin coupling , and the consistent ≥95% purity with batch-specific COA ensures reproducible incorporation efficiency in solid-phase peptide synthesis (SPPS).

Kinase Inhibitor Fragment Elaboration Targeting the Hinge Region

The combination of a hydrogen-bond-donating amine, a carboxylic acid handle, and an ortho-difluoro aromatic ring creates a compact fragment that can simultaneously engage hinge-region backbone atoms and fill hydrophobic pockets. The clean in silico CYP inhibition profile (zero flags across five major isoforms) reduces the risk of introducing metabolic liabilities during fragment growth, offering an advantage over more lipophilic phenylglycine fragments.

Quote Request

Request a Quote for 2-Amino-2-(2,6-difluorophenyl)acetic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.